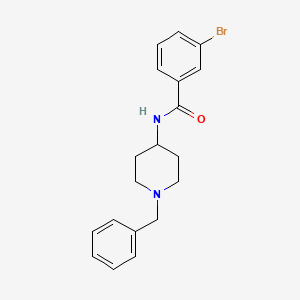

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide

Description

N-(1-Benzylpiperidin-4-yl)-3-bromobenzamide is a synthetic small molecule characterized by a benzamide moiety linked to a 1-benzylpiperidin-4-yl group with a bromine substituent at the 3-position of the benzamide ring. This compound is structurally related to sigma receptor ligands, particularly those targeting sigma1 (σ1) receptors, which are implicated in neurological disorders and cancer . Its synthesis involves coupling 3-bromobenzoic acid derivatives with 1-benzylpiperidin-4-amine under standard amidation conditions.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEHCYIXUWNOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide typically involves the reaction of 1-benzylpiperidin-4-amine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-3-bromobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain biological pathways .

Comparison with Similar Compounds

Table 1: Sigma Receptor Binding Profiles of Selected Analogues

| Compound Name | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Key Structural Features |

|---|---|---|---|---|

| This compound* | 1.2 | 120 | 100 | 3-Bromo substitution on benzamide |

| N-(1-Benzylpiperidin-4-yl)phenylacetamide | 0.8 | 80 | 100 | Phenylacetamide core |

| Compound 10 (Thiophene-substituted) | 1.5 | 138 | 92 | Thiophene ring replaces phenyl |

| Compound 37 (Dual halogen substitution) | 1.0 | 74 | 74 | Halogens on benzyl and benzamide |

Key Findings :

- Aromatic Ring Modifications : Replacement of the benzamide phenyl ring with thiophene, naphthyl, or indole (e.g., Compound 10) preserves σ1 affinity, while imidazole or pyridyl substitutions reduce σ1 binding >60-fold .

- Halogen Effects : Dual halogenation (e.g., bromine on benzamide and chlorine on benzyl) enhances σ2 affinity, reducing selectivity ratios (e.g., Compound 37: σ2/σ1 = 74 vs. 100 for the parent compound) .

- Electrostatic Properties : Comparative molecular field analysis (CoMFA) indicates that electron-withdrawing groups (e.g., bromine) on the benzamide ring optimize σ1 receptor interactions .

Comparison with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

While primarily a σ1 ligand, structural analogues of this compound exhibit activity against cholinesterases, relevant to Alzheimer’s disease (AD):

Table 2: Cholinesterase Inhibition Profiles

Key Findings :

- The parent compound lacks reported AChE/BuChE activity, but derivatives like Hybrid 14n () and triazole-chromenone carboxamides () show potent inhibition, highlighting the impact of structural hybridizations (e.g., chromone or melatonin motifs) on diversifying pharmacological targets.

Comparison with Sigma Ligands and Anticancer Agents

Key comparators include:

Table 3: Sigma Receptor Density in Cancer Cell Lines

| Cell Line (Origin) | σ1 Bmax (fmol/mg protein) | σ2 Bmax (fmol/mg protein) | Reference |

|---|---|---|---|

| Human A375 melanoma | 108 | 5431 | |

| Rodent N1E-115 neuroblastoma | 25.5 | 942 | |

| Human MCF-7 breast adenocarcinoma | Not detected | 7324 |

Key Findings :

- This compound’s σ1 affinity (Ki = 1.2 nM) may target σ1-high cancers like melanoma but would be ineffective in σ1-negative lines (e.g., MCF-7) .

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and pharmacological characterization, drawing on diverse research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a benzyl group and a bromobenzamide moiety. The synthesis typically involves the reaction of 1-benzylpiperidin-4-amine with 3-bromobenzoyl chloride under appropriate conditions to yield the target compound.

1. Alzheimer's Disease Research

Recent studies have highlighted the dual inhibitory activity of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. For instance, derivatives of benzylpiperidine have shown promising results as dual inhibitors, suggesting that this compound may exhibit similar properties. In vitro assays demonstrated that related compounds achieved IC50 values in the low micromolar range, indicating significant inhibitory potential against both enzymes .

2. Sigma Receptor Binding

This compound and its analogs have been studied for their affinity towards sigma receptors, specifically sigma-1 and sigma-2 subtypes. These receptors are implicated in various neurological processes and may serve as targets for therapeutic intervention in disorders such as depression and schizophrenia. The compound's structural features suggest it could act as a high-affinity ligand for these receptors, enhancing its potential as a therapeutic agent .

Case Study: Imaging Agents in Cancer

The synthesis of radioiodinated derivatives of benzamide compounds, including those similar to this compound, has been explored for their application in imaging breast cancer. Studies indicated that these compounds exhibit rapid tumor uptake, making them promising candidates for non-invasive imaging techniques .

Pharmacological Characterization

In pharmacological evaluations, compounds derived from this compound were tested for their efficacy in inhibiting AChE and BuChE. The findings revealed that modifications to the benzamide structure could significantly enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development .

Data Table: Biological Activity Overview

| Compound | Target Enzyme | IC50 Value (µM) | Affinity to Sigma Receptors |

|---|---|---|---|

| This compound | AChE | TBD | High |

| Analog 1 (e.g., BOP-1) | BuChE | 6.76 ± 0.04 | TBD |

| Radioiodinated Benzamides | Tumor Imaging | Rapid uptake | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-bromobenzoyl chloride and 1-benzylpiperidin-4-amine under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine). Post-reaction, purification via column chromatography (e.g., chloroform:methanol gradients) is critical to isolate the product . Purity should be confirmed using HPLC (>95%) and corroborated by -NMR to verify the absence of unreacted precursors or side products .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Due to acute toxicity risks (oral, dermal) and potential respiratory irritation, use PPE including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation of aerosols. Store in airtight containers away from oxidizers and heat sources . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Employ a combination of -NMR and -NMR to confirm the benzylpiperidine and 3-bromobenzamide moieties. Key NMR signals include aromatic protons (δ 7.2–7.8 ppm for benzyl and bromophenyl groups) and piperidine CH/CH resonances (δ 1.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) should match the molecular formula (exact mass: 389.07 g/mol) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Screen for sigma-1 receptor affinity using radioligand binding assays (e.g., -(+)-pentazocine competition) due to structural similarity to known sigma-1 ligands like N-(1-benzylpiperidin-4-yl)phenylacetamides . IC values <100 nM indicate significant activity. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up while minimizing side reactions?

- Methodological Answer : Replace traditional amide coupling reagents with HATU or EDC/HOBt to enhance efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). For scale-up, switch to flow chemistry to improve heat dissipation and reduce byproduct formation . Post-purification, optimize crystallization conditions (e.g., ethanol/water mixtures) to maximize yield .

Q. How should researchers resolve contradictions in spectral data between predicted and observed results?

- Methodological Answer : If NMR signals deviate from predictions (e.g., unexpected splitting), use 2D NMR techniques (COSY, HSQC) to assign stereochemistry and confirm piperidine ring conformation . For ambiguous HRMS fragments, perform tandem MS/MS to elucidate fragmentation pathways and validate the structure .

Q. What computational strategies can prioritize structural modifications for enhanced sigma-1 receptor binding?

- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) using the sigma-1 receptor crystal structure (PDB: 5HK1). Focus on hydrophobic interactions between the benzyl group and receptor residues (e.g., Tyr 173). QSAR models can predict substituent effects; for example, replacing bromine with electron-withdrawing groups (e.g., -CF) may improve binding .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

- Methodological Answer : Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. If poor CNS penetration is observed, modify logP via pro-drug strategies (e.g., esterification of the benzamide) . Validate in vivo using rodent models of neuropathic pain, comparing dose-response curves to in vitro IC values .

Notes on Evidence Integration

- Safety Data : Contradictions exist in toxicity reporting; some SDS sheets lack ecotoxicology data . Prioritize in-house testing for environmental impact.

- Structural Analogues : The compound shares motifs with sigma-1 ligands (e.g., benzylpiperidine), but bromine substitution may alter receptor selectivity compared to fluorinated or nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.